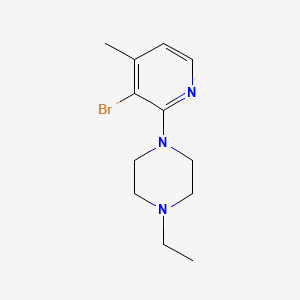
3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline is an organic compound that features a complex aromatic structure
Métodos De Preparación
The synthesis of 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. For example, the preparation of similar compounds has been achieved through the use of ammonium salts and sodium nitrite in a tubular reactor to perform diazotization reactions .
Análisis De Reacciones Químicas
3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The aromatic rings can be subjected to oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential use in drug development, particularly for targeting specific receptors or enzymes.
Material Science: Its aromatic structure may be useful in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline include other halogenated anilines and piperazine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:
3-Bromoaniline: A simpler compound with a single bromine substituent.
3-Chloro-4-fluorophenylboronic acid: Another compound with halogen substituents and a boronic acid group.
The uniqueness of this compound lies in its combination of halogen atoms and the piperazine ring, which may confer specific properties and reactivity.
Propiedades
Fórmula molecular |
C16H16BrClFN3 |
|---|---|
Peso molecular |
384.7 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H16BrClFN3/c17-14-9-12(20)10-15(18)16(14)22-7-5-21(6-8-22)13-3-1-11(19)2-4-13/h1-4,9-10H,5-8,20H2 |
Clave InChI |
BPVIGDUSTSXVRK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3Br)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)
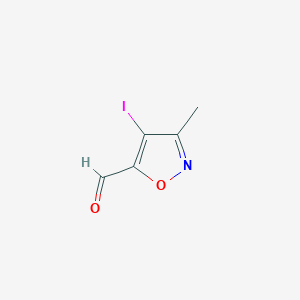
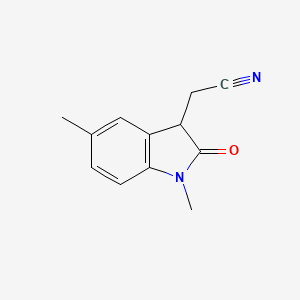
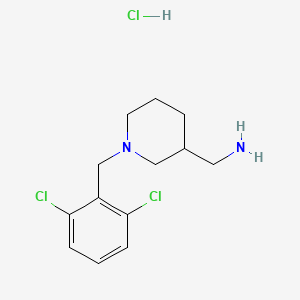
![(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11787645.png)
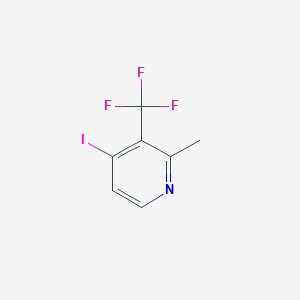

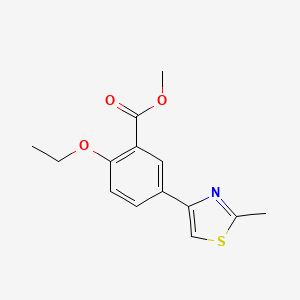
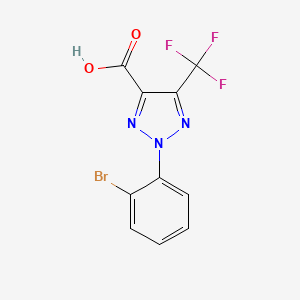
![N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11787682.png)
